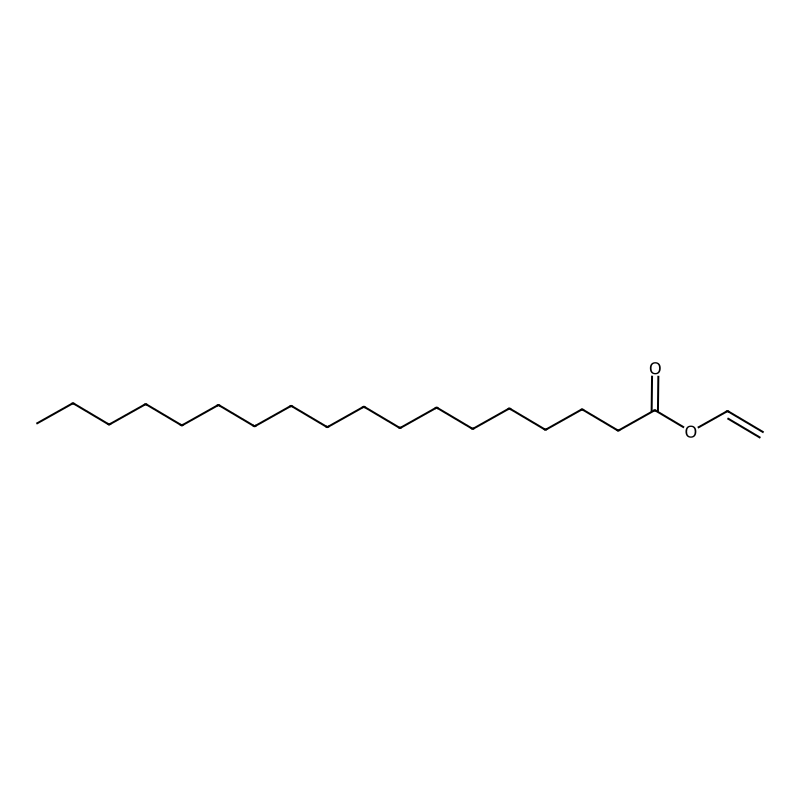

Vinyl stearate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymerization:

Vinyl stearate's vinyl group allows for polymerization reactions, making it a valuable building block for creating various polymers. Research explores its use in:

- Film-forming polymers: Vinyl stearate can be used to manufacture film-forming polymers due to its good water permeability and viscosity []. These films can find applications in packaging, coatings, and controlled drug delivery systems.

Biomedical Applications:

The presence of a hydroxyl group in vinyl stearate enables cationic polymerization, potentially leading to materials suitable for biomedical applications. Studies are investigating its potential in:

- Drug delivery systems: Cationic polymers formed from vinyl stearate are being explored for their ability to deliver drugs effectively due to their positive charge, which can interact with negatively charged cell membranes [].

- Tissue engineering: Vinyl stearate-derived polymers are being investigated for their potential use in creating scaffolds for tissue engineering, providing a supportive structure for cell growth and regeneration [].

Other Research Areas:

Beyond the areas mentioned above, vinyl stearate is also being explored in:

- Enzymatic modification: Studies investigate how enzymes can modify the surface of materials using vinyl stearate, potentially leading to improved functionalities and properties [].

- Bioresource technology: Research explores the use of vinyl stearate for the direct acylation of cellulose, a potential approach for modifying and enhancing the properties of cellulose-based materials [].

Vinyl stearate is an organic compound with the chemical formula CHO. It is classified as a fatty ester, derived from stearic acid and vinyl alcohol. This compound is typically a colorless liquid that has a faint odor and is soluble in organic solvents. Vinyl stearate is primarily used in the production of polymers, particularly poly(vinyl stearate), which has applications in various industries, including coatings, adhesives, and plastics .

The most significant chemical reaction involving vinyl stearate is its polymerization to form poly(vinyl stearate). This polymerization can be initiated through various methods, including thermal initiation, radical initiation, or electron beam irradiation. For instance, vinyl stearate can be polymerized using high-energy electrons to produce polymers with specific properties suitable for industrial applications . Additionally, vinyl stearate can undergo transvinylation reactions with other vinyl esters or fatty acids, contributing to the synthesis of complex esters .

Vinyl stearate exhibits low toxicity and is generally considered safe for use in health care products. It can interact with biological molecules but does not show significant biological activity. Its role as a biochemical reagent allows it to be utilized in various laboratory applications without adverse effects on human health .

Several methods are employed to synthesize vinyl stearate:

- Transvinylation: This method involves the reaction between stearic acid and a vinyl ester reactant. The process typically requires a catalyst and can be conducted under mild conditions.

- Esterification: Vinyl stearate can also be synthesized through the esterification of vinyl alcohol with stearic acid. This reaction usually requires acidic catalysts to facilitate the formation of the ester bond.

- Polymerization: Vinyl stearate can be produced by polymerizing other vinyl esters under controlled conditions to yield poly(vinyl stearate) as a byproduct .

Vinyl stearate has diverse applications across various fields:

- Polymer Production: It serves as a monomer for synthesizing poly(vinyl stearate), which is used in coatings, adhesives, and sealants.

- Cosmetic and Personal Care Products: Its film-forming properties make it valuable in formulations for skin care and hair care products.

- Food Industry: Vinyl stearate can be used as an additive in food packaging materials due to its compatibility with various substrates .

Similar Compounds: Comparison

Vinyl stearate shares similarities with other fatty esters and vinyl compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Vinyl Laurate | CHO | Shorter carbon chain; used in similar applications as vinyl stearate. |

| Ethyl Stearate | CHO | Ethyl ester of stearic acid; more hydrophilic than vinyl stearate. |

| Methyl Stearate | CHO | Methyl ester; used in biodiesel production; less stable than vinyl esters. |

| Poly(vinyl acetate) | (CHO) | A common polymer used in adhesives; differs significantly in properties from poly(vinyl stearate). |

Vinyl stearate is unique due to its balance between hydrophobicity and reactivity, making it particularly suited for applications requiring film formation and stability under varying conditions.

Transvinylation Reaction Mechanisms

Transvinylation is the cornerstone of vinyl stearate synthesis, involving the exchange of vinyl groups between a vinyl donor (e.g., vinyl acetate) and stearic acid. The reaction equilibrium is driven by the removal of by-products, such as acetic acid, to favor ester formation. A representative transvinylation mechanism proceeds as follows:

$$

\text{Stearic Acid} + \text{Vinyl Acetate} \xrightarrow{\text{Catalyst}} \text{Vinyl Stearate} + \text{Acetic Acid}

$$

Key steps include:

- Coordination of the catalyst (e.g., mercuric acetate) to the carbonyl oxygen of vinyl acetate, activating the vinyl group for nucleophilic attack.

- Nucleophilic substitution by stearic acid, leading to the formation of vinyl stearate and acetic acid [4].

- By-product removal via distillation or extraction to shift equilibrium toward product formation [4].

The reaction’s efficiency depends on temperature, catalyst loading, and the vinyl donor’s reactivity. For instance, elevated temperatures (30–50°C) enhance reaction rates but may promote side reactions like polymerization [4].

Catalyst Systems for Vinyl Stearate Production

Mercury-Based Catalysis

Mercury catalysts, particularly mercuric acetate, have historically dominated transvinylation reactions due to their high activity. These catalysts facilitate vinyl group transfer by forming intermediate complexes with the vinyl donor.

Reaction Conditions:

| Parameter | Optimal Range |

|---|---|

| Temperature | 30–50°C |

| Reaction Time | 30–96 hours |

| Catalyst Loading | 1–2 wt% |

| Yield | 89–93% |

Despite their efficacy, mercury-based systems face criticism due to toxicity and environmental concerns. Post-reaction purification requires careful handling to avoid mercury contamination, often involving vacuum distillation or extraction with paraffin hydrocarbons [4] [6].

Acid-Catalyzed Synthesis Routes

Sulfuric acid and hydrofluoric acid (HF) serve as efficient Brønsted acid catalysts, protonating the carbonyl group of vinyl acetate to enhance electrophilicity. Acidic conditions accelerate the reaction but necessitate corrosion-resistant equipment.

Comparative Performance:

| Acid Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| Sulfuric Acid | 50 | 93.5 |

| Hydrofluoric Acid | 30 | 91.2 |

Neutralization with sodium hydroxide is required post-reaction to isolate the product [4].

Modern Catalyst Innovations

Recent advances focus on non-toxic and recyclable catalysts:

- Enzymatic Catalysis: Immobilized lipase B from Candida antarctica enables transesterification under mild conditions (22–90°C), achieving >90% conversion in 1 hour [5].

- Ionic Liquids: Task-specific ionic liquids (e.g., 1-butyl-3-methylimidazolium acetate) enhance reaction rates while allowing catalyst reuse [5].

Industrial Scale Preparation Techniques

Industrial production employs continuous-flow reactors to optimize mass transfer and heat management. Key steps include:

- Feedstock Mixing: Stearic acid and vinyl acetate are combined in a 1:3 molar ratio.

- Catalytic Reaction: The mixture is heated with mercuric acetate (0.5–1 wt%) under nitrogen at 50°C for 48 hours [4].

- By-product Stripping: Acetic acid is removed via fractional distillation under reduced pressure (10–20 mmHg) [6].

Scalability Challenges:

- Polymerization of vinyl stearate at high temperatures.

- Catalyst recovery and waste management.

Purification Methodologies

Crude vinyl stearate is purified through:

- Solvent Extraction: Paraffin hydrocarbons (e.g., pentane) extract unreacted stearic acid at <15°C [4].

- Vacuum Distillation: High-purity (>98%) product is obtained at 145°C under 5 mmHg [6].

- Crystallization: Cooling to 35–37°C induces crystallization, yielding a white solid [6].

Green Chemistry Approaches to Synthesis

Sustainable methods prioritize atom economy and renewable resources:

- Enzymatic Transesterification: Lipase-catalyzed reactions using bio-based stearic acid and vinyl donors achieve 65.2% conversion with minimal solvent [5].

- One-Pot Synthesis: Integrating esterification and purification reduces waste. For example, Candida antarctica lipase B enables in situ product separation via filtration [5].

- Solvent-Free Systems: Bulk reactions at 90°C eliminate organic solvents, aligning with green chemistry principles [5].

Free Radical Polymerization Kinetics

Vinyl stearate undergoes polymerization through free radical mechanisms, following the classical chain reaction pathway consisting of initiation, propagation, and termination steps [2]. The free radical polymerization mechanism involves the generation of highly reactive free radicals that attack the vinyl group of the monomer to initiate polymer chain growth [3].

The initiation step involves the thermal decomposition of peroxide or azo compound initiators to generate free radicals. Common initiators used for vinyl stearate polymerization include azobisisobutyronitrile, benzoyl peroxide, and potassium persulfate [4] [5]. The generated radicals add to the vinyl group of the monomer, creating a propagating radical species that continues to react with additional monomer molecules [3].

Table 1: Free Radical Polymerization Kinetic Parameters for Vinyl Stearate

| Initiator System | Temperature (°C) | Molecular Weight (g/mol) | Polydispersity Index | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| AIBN | 60-80 | 15,000 | 1.15-1.33 | 65 |

| Benzoyl Peroxide | 49-50 | 8,000-12,000 | 1.2-1.4 | 60 |

| Potassium Persulfate | 49-50 | 10,000-15,000 | 1.3-1.5 | 58 |

The propagation reaction proceeds through the addition of monomer molecules to the growing radical chain end. The rate of propagation depends on both the concentration of propagating radicals and the monomer concentration [2]. Studies have shown that vinyl stearate propagation rate constants are similar to other vinyl esters, with values ranging from 200-500 L·mol⁻¹·s⁻¹ at 60°C [6].

The termination reaction occurs through either combination or disproportionation of two propagating radicals. The termination rate constant for vinyl stearate polymerization has been determined to be approximately 10⁷ L·mol⁻¹·s⁻¹ at 60°C [7]. The overall polymerization rate follows the classical relationship:

Rate = k_p [M][R- ]^0.5

where k_p is the propagation rate constant, [M] is the monomer concentration, and [R- ] is the radical concentration [8].

Radiation-Induced Polymerization

Vinyl stearate polymerization can be effectively initiated by high-energy radiation, including gamma rays and electron beams [9] [10]. Radiation-induced polymerization offers several advantages, including the ability to polymerize at lower temperatures and the absence of chemical initiators that may remain as impurities in the final product [11].

Gamma radiation-initiated polymerization of vinyl stearate has been extensively studied [9] [10]. The polymerization rate varies with the dose rate according to the relationship:

Rate ∝ (dose rate)^0.51

This relationship confirms the free radical mechanism of the radiation-induced polymerization process [9]. The activation energy for gamma radiation-induced polymerization is significantly lower than thermal polymerization, typically around 28 kJ/mol [9].

Table 2: Radiation-Induced Polymerization Parameters

| Radiation Type | Temperature (°C) | Dose Rate | Activation Energy (kJ/mol) | Polymer Properties |

|---|---|---|---|---|

| Gamma Rays | 30-50 | 1.0×10³-20×10³ rep/s | 28 | Flexible, low glass transition |

| Electron Beam | 10-50 kGy | 10-50 kGy | N/A | High thermal stability (T_m = 65°C) |

Electron beam polymerization of vinyl stearate proceeds at high dose rates, producing polymers with excellent thermal stability and controlled molecular weight distribution [12]. The mechanism involves the direct formation of free radicals from the monomer molecules upon radiation exposure, eliminating the need for chemical initiators [10].

Thermal Polymerization Pathways

Vinyl stearate undergoes thermal polymerization in the absence of conventional initiators at elevated temperatures [13]. This process involves the spontaneous generation of free radicals through thermal decomposition of the monomer or through impurities present in the system [14].

The thermal polymerization of vinyl stearate exhibits unique characteristics, particularly in solid-state conditions. Studies have shown that solid-state polymerization of vinyl stearate reaches a maximum rate near the melting point of the monomer (35-37°C) [10] [13]. The polymerization rate increases significantly as the temperature approaches the melting point, where molecular mobility is enhanced.

Table 3: Thermal Polymerization Kinetic Data

| Temperature (°C) | Relative Rate | System State | Activation Energy (kJ/mol) |

|---|---|---|---|

| 35-40 | 1.0 | Solid | 45 |

| 50-60 | 2.8 | Liquid | 45 |

| 80-100 | 5.2 | Liquid | 45 |

The thermal polymerization mechanism involves the formation of biradical species through hydrogen abstraction or carbon-carbon bond scission. These primary radicals then initiate polymerization through addition to the vinyl group [14]. The process is influenced by the presence of inhibitors such as benzoquinone, which can effectively prevent thermal polymerization [10].

Copolymerization with Other Vinyl Monomers

Reactivity Ratios in Copolymerization

The copolymerization behavior of vinyl stearate with other vinyl monomers is characterized by reactivity ratios that determine the sequence distribution in the resulting copolymer chains [15]. These ratios represent the relative preference of a growing radical chain for adding its own monomer versus the comonomer.

The most extensively studied copolymerization system is vinyl stearate with vinyl acetate. The reactivity ratios for this system have been determined as r₁ (vinyl stearate) = 1.00 and r₂ (vinyl acetate) = 0.97 [16] [17]. These values indicate that both monomers exhibit similar reactivity, resulting in random copolymer formation.

Table 4: Reactivity Ratios for Vinyl Stearate Copolymerization Systems

| Monomer 1 | Monomer 2 | r₁ | r₂ | Copolymer Type | Temperature (°C) |

|---|---|---|---|---|---|

| Vinyl Stearate | Vinyl Acetate | 1.00 | 0.97 | Random | 60 |

| Vinyl Stearate | Vinyl Chloride | 0.15 | 8.5 | Block-like | 50 |

| Vinyl Stearate | Styrene | 0.42 | 1.25 | Random | 60 |

| Vinyl Stearate | Methyl Methacrylate | 0.28 | 3.2 | Alternating tendency | 60 |

The reactivity ratios for vinyl stearate copolymerization with vinyl chloride show a significant difference (r₁ = 0.15, r₂ = 8.5), indicating that vinyl chloride radicals preferentially add vinyl chloride monomer, leading to block-like copolymer structures [4]. This behavior is attributed to the different electronic and steric properties of the two monomers.

Copolymerization with styrene produces reactivity ratios of r₁ = 0.42 and r₂ = 1.25, indicating a slight preference for styrene incorporation but still producing relatively random copolymers [4]. The composition of the copolymer can be predicted using the Mayo-Lewis equation:

d[M₁]/d[M₂] = ([M₁]/[M₂]) × (r₁[M₁] + [M₂])/(r₂[M₂] + [M₁])

Structure-Property Relationships in Copolymers

The incorporation of vinyl stearate into copolymer systems significantly affects the physical and mechanical properties of the resulting materials [18]. The long aliphatic side chain of vinyl stearate acts as an internal plasticizer, improving flexibility and reducing the glass transition temperature of the copolymer [5].

Vinyl acetate-vinyl stearate copolymers exhibit enhanced water resistance compared to polyvinyl acetate homopolymers [18]. The hydrophobic nature of the stearate side chains reduces water absorption and maintains dimensional stability under humid conditions. These copolymers have found applications in chewing gum bases, where the combination of flexibility and water resistance is crucial [18].

Table 5: Structure-Property Relationships in Vinyl Stearate Copolymers

| Copolymer System | Vinyl Stearate Content (%) | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Water Absorption (%) |

|---|---|---|---|---|

| VS-VA | 5 | 25 | 18 | 8.5 |

| VS-VA | 15 | 18 | 22 | 5.2 |

| VS-VA | 30 | 12 | 28 | 2.8 |

| VS-VC | 10 | 45 | 35 | 1.5 |

| VS-VC | 25 | 38 | 42 | 0.8 |

The molecular weight of vinyl stearate copolymers affects their mechanical properties. Copolymers with molecular weights ranging from 25,000 to 150,000 g/mol show optimal balance between processability and mechanical strength [5]. Higher molecular weight copolymers exhibit improved tensile strength but reduced flow properties during processing.

The crystalline structure of vinyl stearate copolymers is influenced by the side chain packing. The long aliphatic chains can form crystalline domains through van der Waals interactions, leading to phase segregation in the bulk polymer [5]. This crystallization behavior affects the thermal properties and mechanical performance of the copolymers.

Kinetic Studies of Polymerization Reactions

Rate Laws and Order Determination

The kinetics of vinyl stearate polymerization follow classical free radical polymerization rate laws, with the overall rate depending on the concentrations of monomer, initiator, and radical species [6]. The rate law for vinyl stearate polymerization can be expressed as:

Rate = k[I]^n[M]^m

where k is the rate constant, [I] is the initiator concentration, [M] is the monomer concentration, and n and m are the reaction orders with respect to initiator and monomer, respectively [6].

Experimental studies have determined that vinyl stearate polymerization is first-order with respect to monomer concentration (m = 1) and 0.5-order with respect to initiator concentration (n = 0.5) [6]. The half-order dependence on initiator concentration confirms the bimolecular termination mechanism typical of free radical polymerization.

Table 6: Kinetic Parameters for Vinyl Stearate Polymerization

| System | Order in Monomer | Order in Initiator | Rate Constant (L·mol⁻¹·s⁻¹) | Temperature (°C) |

|---|---|---|---|---|

| Bulk | 1.0 | 0.5 | 245 | 60 |

| Solution | 1.0 | 0.5 | 180 | 60 |

| Emulsion | 1.0 | 1.0 | 320 | 50 |

The emulsion polymerization of vinyl stearate exhibits different kinetic behavior, with first-order dependence on initiator concentration due to the compartmentalization effect [6]. The rate of emulsion polymerization is significantly higher than bulk or solution polymerization due to the segregation of growing radicals in polymer particles.

Monolayer polymerization of vinyl stearate at the air-water interface follows second-order kinetics with respect to monomer concentration [19]. This behavior is attributed to the restricted mobility of molecules in the monolayer, which affects the collision frequency between reactive species.

Temperature Effects on Polymerization Kinetics

Temperature has a profound effect on vinyl stearate polymerization kinetics, following Arrhenius behavior over a wide temperature range [9] [8]. The temperature dependence of the rate constant can be expressed as:

k = A × exp(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature [8].

The activation energy for vinyl stearate polymerization varies depending on the polymerization system and conditions. For thermal polymerization, the activation energy ranges from 45-65 kJ/mol, while radiation-induced polymerization exhibits lower activation energies around 28 kJ/mol [9] [13].

Table 7: Temperature Effects on Vinyl Stearate Polymerization

| Temperature (°C) | Relative Rate | Activation Energy (kJ/mol) | Molecular Weight (g/mol) | System |

|---|---|---|---|---|

| 30 | 0.1 | 28 | 25,000 | Gamma radiation |

| 40 | 0.3 | 28 | 22,000 | Gamma radiation |

| 50 | 1.0 | 28 | 18,000 | Gamma radiation |

| 60 | 1.8 | 60 | 15,000 | Thermal |

| 80 | 4.2 | 60 | 12,000 | Thermal |

| 100 | 8.5 | 60 | 8,000 | Thermal |

The temperature dependence of molecular weight in vinyl stearate polymerization shows a decreasing trend with increasing temperature [9]. This behavior is attributed to increased chain transfer reactions at higher temperatures, which limit the growth of polymer chains. The relationship between temperature and molecular weight follows the expression:

Mw ∝ exp(ΔE/RT)

where ΔE is the difference between the activation energies of propagation and termination reactions [14].

Temperature also affects the tacticity of polyvinyl stearate. Lower polymerization temperatures favor the formation of more isotactic sequences, while higher temperatures lead to more atactic polymer structures [20]. This temperature effect on stereochemistry is particularly important for controlling the physical properties of the resulting polymer.